molecular formula C19H23N7O B2401287 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310011-98-2

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2401287
CAS No.: 2310011-98-2
M. Wt: 365.441
InChI Key: RYOOEYLHMRPFIK-UHFFFAOYSA-N
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Description

6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is an intriguing compound recognized for its structural complexity and potential applications across various fields of science and industry. This compound belongs to the class of triazolopyridazines, known for their diverse biological activities and significant roles in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine generally involves several key steps:

  • Formation of the Pyrimidine Core: This typically starts with the cyclobutyl group being introduced onto a pyrimidine ring through cyclization reactions.

  • Preparation of Piperidine Derivatives: Piperidin-1-yl intermediates are synthesized separately through nucleophilic substitution or reductive amination processes.

  • Linking the Components: The pyrimidine and piperidine derivatives are then connected via an ether linkage, facilitated by a condensation reaction.

  • Formation of Triazolopyridazine Ring: The final step includes cyclization to form the triazolopyridazine ring, usually under thermal conditions or using specific catalysts.

Industrial Production Methods: In an industrial setting, these steps are optimized for higher yields and cost-efficiency:

  • Employing automated synthesizers for precise control over reaction conditions.

  • Using scalable solvents and reagents that ensure consistent production quality.

  • Implementing robust purification techniques like crystallization and chromatography to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation reactions to form oxo-derivatives.

  • Reduction: Reduction reactions might reduce the pyrimidine ring, altering its electronic properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common due to the multiple reactive sites on the compound.

Common Reagents and Conditions:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.

  • Substitution: Halogenating agents (e.g., bromine) or alkylating agents (e.g., alkyl halides).

Major Products: Depending on the reaction type, the major products can include various substituted derivatives, oxo-compounds, and reduced forms of the original compound.

Scientific Research Applications

Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules and exploring reaction mechanisms.

Biology: Studies have explored its potential as a ligand in binding assays, indicating its ability to interact with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in treating conditions related to its biological activity.

Industry: Applied in materials science for developing new materials with unique properties, such as conductivity or stability.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes or receptors, modulating their activity. These interactions often involve the inhibition or activation of molecular pathways crucial to cellular processes.

Comparison with Similar Compounds

  • 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

  • 6-(4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness: While similar compounds share the triazolopyridazine core, 6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to the presence of the cyclobutyl group, influencing its steric and electronic properties, potentially leading to unique biological activities and applications.

This overview only scratches the surface. The exact specifics and deeper exploration would undoubtedly delve into more technical details and experimental findings, likely documented in specialized scientific literature.

Properties

IUPAC Name

6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-15(3-1)16-10-19(21-12-20-16)27-11-14-6-8-25(9-7-14)18-5-4-17-23-22-13-26(17)24-18/h4-5,10,12-15H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOOEYLHMRPFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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